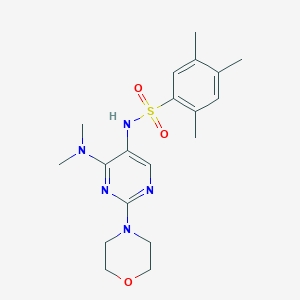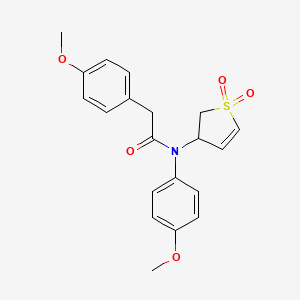
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTTA belongs to the class of thieno[3,2-b]thiophene derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been extensively studied, and its biological activities are well characterized. However, one limitation of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide. One potential direction is the development of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide-based therapeutics for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide and its potential interactions with other drugs. Finally, the development of new synthesis methods for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide may lead to the discovery of new thieno[3,2-b]thiophene derivatives with novel biological activities.
Conclusion:
In conclusion, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide is a promising chemical compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide with a high yield. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it has been proposed to inhibit various enzymes and proteins involved in cellular processes. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has several advantages for lab experiments, but its solubility in aqueous solutions can be a limitation. Finally, there are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide, including the development of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide-based therapeutics and the discovery of new thieno[3,2-b]thiophene derivatives.
Métodos De Síntesis
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide can be synthesized through a multistep reaction process involving the condensation of 2,3-dihydrothieno[3,2-b]thiophene-5-carboxylic acid with 4-methoxybenzylamine. The resulting intermediate is then reacted with 4-methoxybenzaldehyde to yield N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide. The synthesis process has been optimized to yield high purity N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide with a high yield.
Aplicaciones Científicas De Investigación
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been found to possess potent antibacterial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,2-bis(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-25-18-7-3-15(4-8-18)13-20(22)21(17-11-12-27(23,24)14-17)16-5-9-19(26-2)10-6-16/h3-12,17H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUQQBKRIYPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2577948.png)
![N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2577950.png)
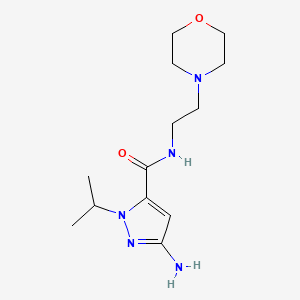
![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2577952.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2577953.png)
![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)
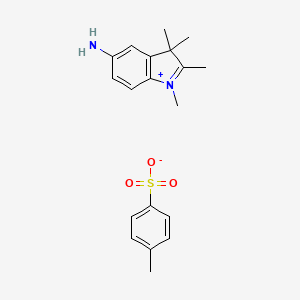
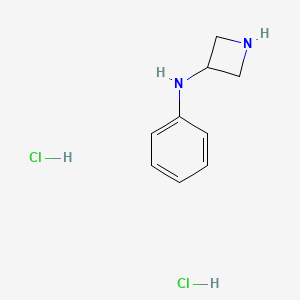
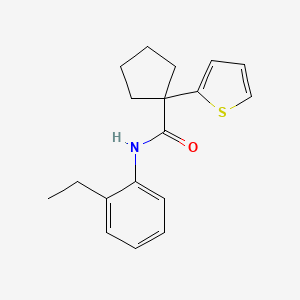

![3-[2-(3-Aminopropoxy)ethoxy]propan-1-ol;hydrochloride](/img/structure/B2577966.png)

